molecular formula C22H25F3N4O4 B2635456 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 921462-01-3

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2635456
CAS No.: 921462-01-3
M. Wt: 466.461
InChI Key: MBPWUBBAXGXKSY-UHFFFAOYSA-N
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Description

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of piperazine, pyridine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the piperazine derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.

    Attachment of the piperazine derivative to the pyridine ring: This step involves the reaction of 4-acetylpiperazine with a suitable pyridine derivative under controlled conditions to form the intermediate compound.

    Methoxylation and oxidation: The intermediate compound is then subjected to methoxylation and oxidation reactions to introduce the methoxy and oxo groups on the pyridine ring.

    Formation of the final compound: The final step involves the reaction of the intermediate compound with 4-(trifluoromethyl)phenyl acetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-phenylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(methyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O4/c1-15(30)28-9-7-27(8-10-28)12-18-11-19(31)20(33-2)13-29(18)14-21(32)26-17-5-3-16(4-6-17)22(23,24)25/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPWUBBAXGXKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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